molecular formula C11H18N2O3 B2972678 tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1374656-61-7

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2972678
CAS No.: 1374656-61-7
M. Wt: 226.276
InChI Key: HYHLNEMZYSJADY-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H18N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
  • Reduction of the cyano group can produce primary amines.
  • Substitution reactions can lead to the formation of various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: Its structural features make it a valuable scaffold for the synthesis of bioactive molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations and applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxymethyl group can undergo oxidation or substitution reactions, leading to the formation of various products. These reactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate

Comparison: tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both cyano and hydroxymethyl groups, which provide distinct reactivity and functionalization options.

Properties

IUPAC Name

tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(6-12,7-13)8-14/h14H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHLNEMZYSJADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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